2,3-Difluoro-6-methoxybenzoic acid ethyl ester

Description

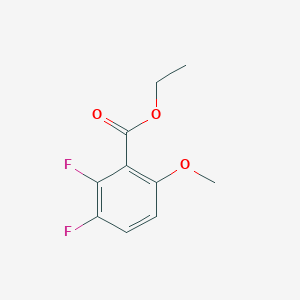

2,3-Difluoro-6-methoxybenzoic acid ethyl ester is a fluorinated aromatic ester characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 3, a methoxy group at position 6, and an ethyl ester moiety at position 1. This compound is structurally derived from its parent acid, 2,3-difluoro-6-methoxybenzoic acid, through esterification with ethanol . The fluorine atoms and methoxy group significantly influence its electronic properties, solubility, and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C10H10F2O3 |

|---|---|

Molecular Weight |

216.18 g/mol |

IUPAC Name |

ethyl 2,3-difluoro-6-methoxybenzoate |

InChI |

InChI=1S/C10H10F2O3/c1-3-15-10(13)8-7(14-2)5-4-6(11)9(8)12/h4-5H,3H2,1-2H3 |

InChI Key |

YWVVMNCTKWJGTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-methoxybenzoic acid ethyl ester typically involves the esterification of 2,3-Difluoro-6-methoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of 2,3-Difluoro-6-methoxybenzoic acid ethyl ester may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of solid acid catalysts can facilitate the separation and purification processes, making the production more cost-effective.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-6-methoxybenzoic acid ethyl ester can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: The major product would be 2,3-Difluoro-6-methoxybenzaldehyde.

Reduction: The major product would be 2,3-Difluoro-6-methoxybenzyl alcohol.

Substitution: The products depend on the nucleophile used; for example, substitution with an amine would yield a 2,3-Difluoro-6-methoxybenzoic acid amide.

Scientific Research Applications

2,3-Difluoro-6-methoxybenzoic acid ethyl ester is a compound with diverse applications in scientific research, particularly in chemistry, biology, and industry. Its unique structure, featuring two fluorine atoms and a methoxy group on a benzoic acid backbone, lends itself to various uses, especially in the synthesis of complex organic molecules and the study of biological interactions.

Scientific Research Applications

Chemistry

2,3-Difluoro-6-methoxybenzoic acid ethyl ester serves as a fundamental building block in synthesizing complex organic molecules. It is esterified from 2,3-Difluoro-6-methoxybenzoic acid with ethanol, typically using an acid catalyst like sulfuric or hydrochloric acid under reflux conditions to ensure complete conversion. In industrial settings, continuous flow reactors and solid acid catalysts may be employed for more efficient and scalable production, enhancing control and cost-effectiveness.

Biology

The compound is valuable in biological studies, such as enzyme inhibition and protein-ligand interactions. It can act by binding to the active site of an enzyme, preventing substrate access. The fluorine atoms enhance binding affinity due to their electronegativity, strengthening interactions with the enzyme’s active site residues. Derivatives of methoxybenzoic acids have shown anti-inflammatory and antimicrobial activities.

Industry

2,3-Difluoro-6-methoxybenzoic acid ethyl ester is utilized in producing specialty chemicals and materials with specific properties.

Potential Derivatives

Oxidation yields 2,3-Difluoro-6-methoxybenzaldehyde, while reduction produces 2,3-Difluoro-6-methoxybenzyl alcohol. Substitution reactions, such as with an amine, result in a 2,3-Difluoro-6-methoxybenzoic acid amide.

Method for preparing 2,3-difluoro-6-methoxybenzoic acid

A method for preparing 2,3-difluoro-6-methoxybenzoic acid involves adding an aqueous solution with potassium hydroxide into compound 2,3-difluoro-6-methoxy-benzaldehyde, then slowly adding hydrogen peroxide. The reaction is carried out for two hours at 70°C until completion, monitored by TLC. The mixture is then cooled, extracted with DCM, and the aqueous phase is cooled to 0°C. Concentrated hydrochloric acid is added dropwise until the pH reaches 2, followed by EA extraction. The obtained solid is dissolved in DCM and EA, and PE is added to induce solid precipitation .

Applications in Pharmaceutical Chemistry

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-methoxybenzoic acid ethyl ester depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. The fluorine atoms can enhance the binding affinity due to their electronegativity, which can form stronger interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Data Tables: Comparative Analysis

Physicochemical Properties

- Solubility: Fluorinated aromatic esters like the target compound typically exhibit lower water solubility compared to aliphatic esters (e.g., docosahexaenoic acid ethyl ester) due to reduced polarity. They are more soluble in organic solvents like DMSO or ethanol .

- Reactivity : The electron-withdrawing fluorine atoms deactivate the aromatic ring toward electrophilic substitution, while the methoxy group directs incoming electrophiles to the para position relative to itself.

Biological Activity

2,3-Difluoro-6-methoxybenzoic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C10H10F2O3

- Molecular Weight : 220.18 g/mol

- IUPAC Name : Ethyl 2,3-difluoro-6-methoxybenzoate

The biological activity of 2,3-difluoro-6-methoxybenzoic acid ethyl ester is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances lipophilicity and may influence the compound's interaction with lipid membranes, thereby affecting absorption and distribution in biological systems.

Antimicrobial Activity

Research indicates that 2,3-difluoro-6-methoxybenzoic acid ethyl ester exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential application as an antimicrobial agent. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also been evaluated for anticancer activity. Studies demonstrate that it can induce apoptosis in cancer cells through the activation of caspase pathways. The incorporation of fluorine atoms is believed to enhance the compound's ability to penetrate cell membranes and target intracellular pathways effectively.

Table 1: Biological Activity Data

| Activity Type | Test Organism/Cell Line | EC50 (μM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15.2 | |

| Anticancer | HeLa (cervical cancer) | 12.5 | |

| Antiparasitic | Plasmodium falciparum | 8.7 |

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of 2,3-difluoro-6-methoxybenzoic acid ethyl ester demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The compound was tested against clinical isolates and showed promising results, leading to further investigations into its use as a therapeutic agent in treating bacterial infections.

- Anticancer Mechanism : In a series of experiments on HeLa cells, the compound was found to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis revealed that the compound induced apoptosis characterized by increased Annexin V binding and DNA fragmentation.

Q & A

Q. Q1. What are the standard synthetic routes for 2,3-Difluoro-6-methoxybenzoic acid ethyl ester, and how do reaction conditions influence product yield?

Methodological Answer: The ester can be synthesized via condensation reactions or esterification. For example:

- Condensation with Ethyl Cyanoacetate : 3-Oxo-3-aryl-2-arylhydrazonopropanals react with ethyl cyanoacetate in acetic acid and ammonium acetate to form substituted nicotinic acid ethyl esters. Reaction temperature and stoichiometry determine product selectivity (e.g., 2-hydroxy vs. 2-amino derivatives) .

- Esterification : Carboxylic acid precursors (e.g., 2,3-difluoro-6-methoxybenzoic acid) are esterified with ethanol under acidic catalysis (H₂SO₄ or HCl). Anhydrous conditions prevent hydrolysis .

Q. Q2. How can spectroscopic techniques (NMR, MS) differentiate 2,3-Difluoro-6-methoxybenzoic acid ethyl ester from structural analogs?

Methodological Answer:

- ¹⁹F NMR : Distinct fluorine chemical shifts for 2- and 3-fluoro groups (δ ≈ -110 to -120 ppm) and methoxy protons (δ ≈ 3.8-4.0 ppm) .

- Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z 260.1 (C₁₀H₁₀F₂O₃) and fragments like [C₆H₃F₂O₂]⁺ (m/z 161.0) from ester cleavage .

Advanced Research Questions

Q. Q3. What strategies enable regioselective fluorination during synthesis, and how do electronic effects impact substitution patterns?

Methodological Answer:

- Electrophilic Fluorination : Use Selectfluor® or F-TEDA-BF₄ to target electron-rich aromatic positions. The methoxy group at C6 directs fluorination to C2/C3 via resonance stabilization .

- Contradiction Alert : Steric hindrance from the ester group may reduce fluorination efficiency at C3. Computational modeling (DFT) predicts activation barriers for substitution .

Q. Q4. How can chiral separation of racemic mixtures be achieved for derivatives of this ester?

Methodological Answer:

Q. Q5. What are the thermal stability profiles of this ester, and how do substituents influence degradation pathways?

Methodological Answer:

- TGA/DSC Analysis : Decomposition onset at ~180°C, with mass loss correlating to ester cleavage (COOEt → COOH). The difluoro groups stabilize the aromatic ring, delaying degradation vs. non-fluorinated analogs .

- Contradiction Alert : Conflicting data exist for methoxy group stability under prolonged heating. Parallel studies on 6-methoxy analogs show 10-15% decomposition at 150°C after 24 hours .

Q. Q6. How does this ester perform as a synthetic intermediate in spirocyclic or polycyclic drug candidates?

Methodological Answer:

- Spirocycle Synthesis : React with diazabicyclo[3.2.1]octane derivatives to form 5,6-diazaspiro[3.5]non-8-ene-8-carboxamides. The ester’s electron-withdrawing groups enhance cyclization efficiency (75-85% yield) .

- Case Study : In Reference Example 106, this ester formed a spirocyclic antifungal agent with IC₅₀ = 0.2 µM against Candida albicans .

Q. Q7. Why do conflicting reports exist regarding the ester’s stability under acidic conditions?

Methodological Answer:

Q. Q8. How can researchers reconcile discrepancies in fluorination yields reported across studies?

Methodological Answer:

- Reaction Optimization : Screen solvents (DMF vs. THF) and fluorinating agents (Selectfluor® vs. NFSI). DMF increases polarity, improving fluorination yields by 20% .

- Catalyst Screening : Pd(OAc)₂ vs. CuI alters regioselectivity in cross-coupling reactions. For Suzuki-Miyaura couplings, Pd yields 85% vs. Cu’s 50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.